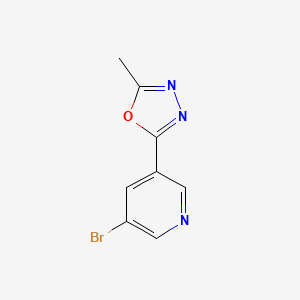

3-Bromo-5-(5-méthyl-1,3,4-oxadiazol-2-yl)pyridine

Vue d'ensemble

Description

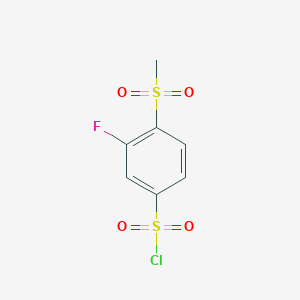

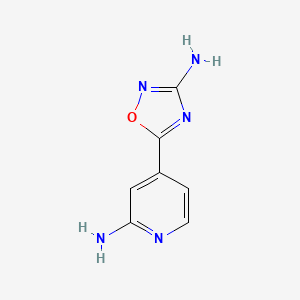

“3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine” is a compound that belongs to the class of 1,3,4-oxadiazoles . The 1,3,4-oxadiazole scaffold is known for its wide variety of biological activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves retaining the active fragment of a lead compound while introducing potentially active fragments . The structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine” includes a five-membered 1,3,4-oxadiazole ring, which contains two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives have been shown to undergo various chemical reactions, making them important for molecule planning due to their unique structural characteristics and biological potential .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine” include a molecular weight of 226.03 . The compound has a boiling point of 342.7±52.0 °C and a density of 1.604±0.06 g/cm3 .Applications De Recherche Scientifique

Chimie médicinale

Des composés présentant des similitudes structurales ont été utilisés comme intermédiaires dans la synthèse de médicaments cholinergiques, qui peuvent traiter les maladies gastro-intestinales .

Activités insecticides

Certains dérivés ont montré des activités insecticides prometteuses, certains composés atteignant un taux de mortalité de 70% envers des ravageurs spécifiques aux concentrations testées .

Propriétés fongicides

D'autres composés apparentés ont présenté des activités fongicides favorables, certains montrant des taux d'inhibition de croissance significatifs contre certains champignons, suggérant un potentiel en tant que nouvelles structures directrices fongicides .

Recherche anti-VIH

Les dérivés indoliques, qui partagent un groupement hétérocyclique commun avec les oxadiazoles, ont été étudiés pour leurs propriétés anti-VIH par le biais d'études de docking moléculaire .

Applications agricoles

De nouveaux dérivés d'oxadiazole ont été conçus pour leur activité biologique contre une variété de pathogènes menaçant les cultures, notamment les bactéries, les champignons et les nématodes phytoparasitaires .

Développement de nouvelles molécules

La recherche de nouvelles molécules ayant des effets biologiques potentiels comprend des fragments hétérocycliques tels que les 1,3,4-oxadiazoles, qui sont importants dans le développement des médicaments et de l'agriculture .

Agents anti-infectieux

Des 1,2,4-oxadiazoles diversement substitués ont été synthétisés en tant qu'agents anti-infectieux ayant des activités comprenant des activités antibactériennes, antivirales et antileishmaniennes .

Mécanisme D'action

Target of Action

It is known that 1,3,4-oxadiazoles, a class of compounds to which our compound belongs, show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, the targets can be enzymes or proteins involved in these biological processes.

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can interact with their targets by forming hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or function of the target, thereby exerting their biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,3,4-oxadiazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to bacterial growth, tumor progression, viral replication, and oxidative stress.

Pharmacokinetics

The oxadiazole ring is known to be stable and readily prepared , suggesting that compounds containing this ring may have favorable pharmacokinetic properties.

Result of Action

Given the known biological activities of 1,3,4-oxadiazole derivatives , it can be inferred that this compound may have effects such as inhibiting bacterial growth, slowing tumor progression, inhibiting viral replication, and reducing oxidative stress.

Orientations Futures

Propriétés

IUPAC Name |

2-(5-bromopyridin-3-yl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c1-5-11-12-8(13-5)6-2-7(9)4-10-3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWXQGKJEUSYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159979-16-4 | |

| Record name | 3-bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)

![5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1376195.png)

![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B1376197.png)